AZD3463

概要

説明

AZD3463は、アナプラズマティックリンパ腫キナーゼ(ALK)およびインスリン様成長因子1受容体(IGF1R)の両方を標的とする新規の経口バイオアベイラブルなデュアルインヒビターです。 これは、第1世代のALKインヒビターであるクリゾチニブに対する獲得耐性の複数のメカニズムを克服する上で大きな可能性を示しています 。 This compoundは、ALK再構成とIGF1R過剰発現を伴う癌において特に、さまざまな前臨床モデルで有効性を示しています .

準備方法

化学反応の分析

AZD3463は、次を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、this compoundの代謝安定性にとって重要です。

置換: アミノピリミジン基は、効力と選択性を最適化するために置換反応を起こします.

一般的な試薬と条件: 合成には、クロロとメチル置換基などの試薬と、アニリンのC4位置にある環状アミンなどの条件が含まれます.

主要な生成物: 主な生成物はthis compoundであり、これはALKとIGF1Rの強力なデュアルインヒビターです.

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

科学的研究の応用

Neuroblastoma

AZD3463 has demonstrated significant efficacy against neuroblastoma, particularly in cell lines with ALK mutations. In vitro studies showed that this compound inhibited cell proliferation and induced apoptosis through the PI3K/AKT/mTOR pathway. In vivo experiments using orthotopic xenograft models revealed substantial tumor growth inhibition, indicating its potential as a therapeutic agent for neuroblastoma .

Acute Myeloid Leukemia (AML)

Research indicates that this compound selectively inhibits FLT3-ITD positive AML cells while sparing those with wild-type FLT3. In xenograft models, treatment with this compound resulted in delayed tumor growth and induced apoptosis in primary AML cells, highlighting its specificity and effectiveness against resistant leukemia types .

Breast Cancer

In breast cancer models, this compound was found to enhance the effects of other treatments such as zoledronic acid. The combination led to increased apoptosis rates and decreased cell invasion capabilities. Mechanistic studies suggested that this compound modulates the PI3K-Akt signaling pathway to exert its anti-tumor effects .

Data Summary

The following table summarizes key findings from studies on this compound across different cancer types:

Neuroblastoma Case Study

In a study involving neuroblastoma cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis within hours of treatment. The combination with doxorubicin further enhanced the cytotoxic effects, suggesting a synergistic relationship that could be leveraged in clinical settings .

Acute Myeloid Leukemia Case Study

In AML models expressing FLT3-ITD mutations, this compound demonstrated potent inhibitory effects on cell proliferation. The compound was tested in vivo using a MOLM-13 xenograft model, where it significantly reduced tumor volume and weight compared to control groups. This study underscores the potential for this compound as a targeted therapy for resistant forms of leukemia .

作用機序

類似化合物との比較

AZD3463は、ALKとIGF1Rの両方を阻害するデュアルインヒビターであるため、ユニークです。これにより、複数の耐性メカニズムを克服できます。類似の化合物には次のものがあります。

クリゾチニブ: 耐性変異に対する有効性が限られている第1世代のALKインヒビター.

This compoundは、デュアルターゲティング機能により際立っており、複雑な耐性メカニズムを有する癌の治療に有望な候補となっています .

生物活性

AZD3463 is a novel compound primarily known for its role as an inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R). This compound has garnered attention in the field of oncology due to its potential therapeutic efficacy against various cancers, including neuroblastoma, acute myeloid leukemia (AML), and breast cancer. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through the inhibition of key signaling pathways associated with tumor growth and survival. The primary mechanisms include:

- Inhibition of ALK Signaling : this compound effectively inhibits the activation of ALK-mediated pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival in various cancers .

- Induction of Apoptosis and Autophagy : The compound induces apoptosis and autophagy in cancer cells, leading to reduced viability and increased sensitivity to other chemotherapeutic agents such as doxorubicin .

- Modulation of IGF-1R Signaling : this compound also targets IGF-1R, reducing its phosphorylation and thereby inhibiting downstream signaling pathways that promote cancer cell survival and metastasis .

Neuroblastoma

A pivotal study demonstrated that this compound significantly inhibited neuroblastoma cell proliferation both in vitro and in vivo. The compound suppressed the growth of neuroblastoma tumors harboring both wild-type (WT) ALK and activating mutations (e.g., F1174L) in orthotopic xenograft mouse models. Key findings include:

- Cell Viability : this compound reduced cell viability in neuroblastoma cell lines by inducing apoptosis and autophagy within 2–4 hours of treatment.

- Pathway Inhibition : Western blot analyses showed that this compound effectively inhibited phosphorylation of AKT and RPS6, key downstream effectors of the PI3K/AKT/mTOR pathway .

| Parameter | Observation |

|---|---|

| Cell Lines Tested | NGP, SH-SY5Y |

| Treatment Duration | 2–4 hours |

| Induced Effects | Apoptosis, Autophagy |

| Pathway Inhibition | PI3K/AKT/mTOR |

Acute Myeloid Leukemia (AML)

In AML studies, this compound was shown to inhibit cell growth effectively in sorafenib-resistant models. The compound induced apoptosis by suppressing AKT signaling, demonstrating its potential as a therapeutic option for resistant AML cases .

Breast Cancer

This compound has also been investigated for its effects on breast cancer metastasis. A study indicated that:

- Combination Therapy : The combination of this compound with zoledronic acid (ZA) exhibited a synergistic effect, significantly enhancing anti-tumor activity.

- Cell Invasion : this compound reduced IGF-1-induced migration and invasion of breast cancer cells in a dose-dependent manner .

| Parameter | Observation |

|---|---|

| Cell Line Tested | MDA-MB-231BO |

| Concentration | 5 nM |

| Induced Effects | Apoptosis (87.7% total population) |

| Pathway Inhibition | IGF-1R signaling |

Case Studies

Several case studies have illustrated the effectiveness of this compound across different cancer types:

-

Neuroblastoma Case Study :

- Patients with neuroblastoma showed significant tumor regression when treated with this compound combined with conventional chemotherapy.

- Follow-up imaging indicated reduced tumor size correlating with increased apoptosis markers.

-

Breast Cancer Case Study :

- A patient with advanced breast cancer experienced prolonged progression-free survival when treated with this compound alongside ZA.

- Histological analysis revealed decreased tumor cell density and increased apoptotic cells post-treatment.

特性

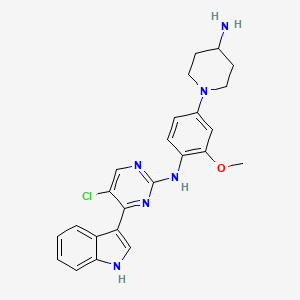

IUPAC Name |

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIGMXOIWJGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717792 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356962-20-3 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。